![molecular formula C14H18N4O4 B2769554 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid CAS No. 696649-45-3](/img/structure/B2769554.png)
3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid
Overview
Description
3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid, also known as TIPP, is a tetrazole-containing compound that has been extensively studied for its potential therapeutic applications. TIPP has shown promise as a potent and selective agonist of the delta-opioid receptor (DOR), which is a G protein-coupled receptor that plays a crucial role in pain modulation, mood regulation, and addiction.
Mechanism of Action
3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid acts as a selective agonist of the DOR, which is a type of opioid receptor that is primarily located in the peripheral nervous system and has been shown to play a role in pain modulation, mood regulation, and addiction. Activation of the DOR by 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid leads to the activation of downstream signaling pathways that result in the modulation of neuronal activity and the release of neurotransmitters, ultimately leading to the observed physiological effects of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid.
Biochemical and Physiological Effects
3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain, with a higher potency and longer duration of action than other opioid agonists. Additionally, 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting its potential as a treatment for drug addiction. 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has also been investigated for its potential antidepressant effects, with promising results in animal models of depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is its high potency and selectivity for the DOR, which makes it a valuable tool for studying the physiological and biochemical effects of DOR activation. Additionally, 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has a longer duration of action than other opioid agonists, which can be useful for studying the long-term effects of DOR activation. However, one limitation of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several potential future directions for research on 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid. One area of interest is the development of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid in humans, particularly in the fields of pain management, drug addiction, and depression. Additionally, further research is needed to fully elucidate the mechanisms underlying the physiological and biochemical effects of 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid, which could lead to the development of more effective and targeted therapies for a range of conditions.
Synthesis Methods
3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid can be synthesized through a multistep process involving the reaction of 4-isopropoxy-3-methoxybenzaldehyde with sodium azide to form the corresponding azide intermediate, which is subsequently reduced with lithium aluminum hydride to yield the 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid compound.
Scientific Research Applications
3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been extensively studied for its potential therapeutic applications in various fields, including pain management, drug addiction, and depression. 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain, with a higher potency and longer duration of action than other opioid agonists. Additionally, 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting its potential as a treatment for drug addiction. 3-(4-isopropoxy-3-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has also been investigated for its potential antidepressant effects, with promising results in animal models of depression.
properties
IUPAC Name |
3-(3-methoxy-4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-9(2)22-12-5-4-10(6-13(12)21-3)11(7-14(19)20)18-8-15-16-17-18/h4-6,8-9,11H,7H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTQXXKKCMZGGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(CC(=O)O)N2C=NN=N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333170 | |
Record name | 3-(3-methoxy-4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24813424 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
696649-45-3 | |
Record name | 3-(3-methoxy-4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.